molecular formula C7H9ClF3NO B2559505 (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride CAS No. 2241128-82-3

(2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride

Cat. No.: B2559505
CAS No.: 2241128-82-3
M. Wt: 215.6
InChI Key: KULQNTDJRGFXNP-UHFFFAOYSA-N
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Description

(2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride is a fluorinated heterocyclic amine salt characterized by a furan ring substituted with a trifluoromethyl (-CF₃) group at position 4 and a methyl (-CH₃) group at position 2. The primary amine (-CH₂NH₂) at position 3 of the furan ring is protonated to form the hydrochloride salt, enhancing its solubility and stability for research and industrial applications. This compound is commercially available from global suppliers such as Shanghai Pinewood Fine Chemical Co., Ltd., Jinan Finer Chemical Co., Ltd, and AvaChem Scientific LLC, indicating its relevance in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

[2-methyl-4-(trifluoromethyl)furan-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3NO.ClH/c1-4-5(2-11)6(3-12-4)7(8,9)10;/h3H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULQNTDJRGFXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CO1)C(F)(F)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride typically involves the following steps:

    Formation of the furan ring: The initial step involves the synthesis of the furan ring, which can be achieved through various methods such as the Paal-Knorr synthesis or the Feist-Benary synthesis.

    Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.

    Amination: The methanamine group is introduced through a nucleophilic substitution reaction, where an appropriate amine is reacted with a suitable precursor.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the methanamine group, where the amine can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Synthetic Routes

The synthesis of (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride typically involves:

  • Formation of the Furan Ring : Utilizing methods such as the Paal-Knorr synthesis.
  • Introduction of the Trifluoromethyl Group : Achieved using reagents like trifluoromethyl iodide.
  • Amination : Conducted through nucleophilic substitution reactions.
  • Hydrochloride Formation : By reacting the free base with hydrochloric acid.

Chemistry

The compound serves as a valuable building block in organic synthesis, facilitating the development of more complex molecules. Its structure allows for diverse functionalization, which can lead to novel chemical entities with tailored properties.

Biology

In biological research, (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride is investigated for its potential as a biochemical probe. Its ability to interact with enzymes and receptors makes it a candidate for studying various biochemical pathways.

Medicine

The compound shows promise in medicinal chemistry, particularly for its:

  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various bacterial strains.
  • Anti-inflammatory Properties : The trifluoromethyl group may enhance pharmacological profiles, suggesting potential in treating inflammatory diseases.
  • Cytotoxic Effects : Preliminary studies indicate cytotoxicity against certain cancer cell lines, with IC50 values ranging from 0.70 µM to 1.25 µM.

Comparative Analysis with Related Compounds

To understand the unique properties of (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride, it is useful to compare it with structurally related compounds:

Compound NameStructureKey Biological ActivityIC50 Value
This compoundStructureAntimicrobial, Anti-inflammatoryTBD
(2-Methyl-4-(trifluoromethyl)furan-3-yl)acetic acidStructureModerate cytotoxicity1.00 µM
(2-Methyl-4-(trifluoromethyl)furan-3-yl)methanolStructureLow activity>10 µM

Case Studies

  • Antimicrobial Activity Study :
    A study screened various derivatives of furan compounds for their antimicrobial properties. The results indicated that modifications in structure significantly influenced minimum inhibitory concentrations (MICs), suggesting that (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride may exhibit similar potent activity against specific bacterial strains.
  • Cytotoxicity Assessment :
    In vitro studies have demonstrated that this compound shows cytotoxic effects on hematological tumor cell lines, providing a basis for further exploration in cancer therapy.
  • Inflammatory Response Modulation :
    Research into the anti-inflammatory effects of related compounds suggests that this compound could modulate inflammatory pathways effectively, warranting further investigation for therapeutic applications.

Mechanism of Action

The mechanism of action of (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Similarity Metrics

The compound shares structural similarities with several trifluoromethyl-substituted heterocyclic amines. Key analogs, identified via CAS registry comparisons and molecular similarity assessments, include:

Compound Name CAS Number Similarity Score Key Structural Differences References
(5-(Trifluoromethyl)pyridin-2-yl)methanamine 164341-39-3 0.94 Pyridine ring replaces furan; CF₃ at pyridine position 5
2-Methyl-4-(trifluoromethyl)pyridine hydrochloride 1416354-37-4 0.88 Pyridine ring instead of furan; methyl at position 2
(3-(Trifluoromethyl)pyridin-2-yl)methanamine hydrochloride 1187932-68-8 0.83 Pyridine ring; CF₃ at position 3
[4-(Trifluoromethyl)thiophen-3-yl]methanamine hydrochloride EN300-1664788 N/A Thiophene ring replaces furan; CF₃ at position 4

Key Observations :

  • Substituent Positioning : The trifluoromethyl group’s position (e.g., furan position 4 vs. pyridine position 5) influences steric and electronic effects, impacting reactivity and pharmacological profiles.

Physicochemical and Functional Comparisons

  • Hydrophobicity : The trifluoromethyl group enhances hydrophobicity in all analogs, but furan-based derivatives may exhibit lower polarity compared to pyridine or thiophene analogs due to differences in aromatic ring electronegativity.
  • Stability : Hydrochloride salts improve stability, but pyridine analogs (e.g., 1416354-37-4) may exhibit higher thermal stability owing to nitrogen’s electron-withdrawing effects.
  • Toxicity: Limited toxicological data exist for the target compound and its analogs.

Pharmacological Potential

While direct studies on the target compound are scarce, its structural analogs are explored in drug discovery:

  • Pyridine Derivatives : Used as intermediates in kinase inhibitors or antiviral agents due to nitrogen’s hydrogen-bonding capacity .
  • Thiophene Analogs : Investigated in agrochemicals (e.g., pesticide precursors) for their sulfur-mediated reactivity .

Biological Activity

(2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride is a compound of interest due to its unique structural features, including a trifluoromethyl group and a methanamine moiety. These structural characteristics contribute to its potential biological activities, making it a subject of various scientific studies. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and comparative analysis with related compounds.

The chemical formula for (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride is C7H9ClF3NOC_7H_9ClF_3NO. Its structure includes:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Methanamine group : Facilitates interaction with biological targets.

The biological activity of (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group increases the compound's ability to penetrate cell membranes and interact with hydrophobic pockets in proteins, potentially modulating enzyme activities or receptor functions. The amine group can form hydrogen bonds or ionic interactions with biological macromolecules, influencing their activity and function.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of furan compounds have shown activity against various bacterial strains, suggesting that (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride may also possess antimicrobial effects. Studies have demonstrated that modifications in the structure can lead to variations in minimum inhibitory concentrations (MICs), highlighting the importance of structural features in determining biological activity .

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. The presence of the trifluoromethyl group is known to enhance the pharmacological profile of similar compounds, suggesting that it may modulate inflammatory pathways effectively. Such properties are critical in developing therapeutic agents for inflammatory diseases .

Cytotoxicity and Antiproliferative Effects

Preliminary studies indicate that (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride may exhibit cytotoxic effects against certain cancer cell lines. For example, compounds containing similar furan structures have shown IC50 values ranging from 0.70 µM to 1.25 µM against hematological tumor cell lines . This suggests potential applications in cancer therapy.

Comparative Analysis with Related Compounds

To understand the unique properties of (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride, it is useful to compare it with structurally related compounds:

Compound NameStructureKey Biological ActivityIC50 Value
(2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochlorideStructureAntimicrobial, Anti-inflammatoryTBD
(2-Methyl-4-(trifluoromethyl)furan-3-yl)acetic acid-Moderate cytotoxicity1.00 µM
(2-Methyl-4-(trifluoromethyl)furan-3-yl)methanol-Low activity>10 µM

This table illustrates how variations in functional groups can significantly influence biological activity.

Case Studies

Several studies have highlighted the potential applications of (2-Methyl-4-(trifluoromethyl)furan-3-yl)methanamine hydrochloride:

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of various furan derivatives, revealing that those with electron-withdrawing groups like trifluoromethyl exhibited enhanced activity against Mycobacterium tuberculosis .
  • Cytotoxic Evaluation : In vitro tests on leukemia cell lines demonstrated that derivatives containing furan rings showed promising cytotoxicity, indicating that modifications could lead to more potent anticancer agents .

Q & A

Q. What synthetic strategies are commonly employed for synthesizing trifluoromethyl-substituted methanamine hydrochlorides?

The synthesis of trifluoromethyl-containing methanamine hydrochlorides typically involves:

  • Nucleophilic substitution : Introducing the trifluoromethyl group via halogen exchange (e.g., using CF₃Cu or CF₃SiMe₃) on halogenated furan precursors .
  • Reductive amination : Reacting ketones or aldehydes (e.g., 2-methyl-4-(trifluoromethyl)furan-3-carbaldehyde) with ammonia or amines under hydrogenation conditions, followed by HCl treatment to form the hydrochloride salt .
  • Protection/deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the amine during synthesis, followed by acidic deprotection . Key challenges include managing the electron-withdrawing effect of the trifluoromethyl group, which can hinder reaction rates.

Q. How should researchers characterize the purity and structure of this compound?

Standard analytical methods include:

  • NMR spectroscopy : ¹⁹F NMR to confirm the presence and environment of the trifluoromethyl group (δ ≈ -60 to -70 ppm) . ¹H NMR can resolve methyl and furan ring protons.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ or [M-Cl]⁺ ions) .
  • HPLC with UV/RI detection : To assess purity, especially if the compound is prone to degradation under ambient conditions .

Q. What stability considerations are critical during storage?

  • Temperature : Store at 0–6°C to prevent decomposition, as trifluoromethyl groups can hydrolyze under prolonged exposure to moisture or heat .
  • Light sensitivity : Amber vials are recommended due to potential photodegradation of the furan ring .
  • Hygroscopicity : Use desiccants in sealed containers, as hydrochloride salts often absorb moisture .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?

Contradictions may arise from:

  • Dynamic effects : Rotameric equilibria in the methanamine side chain can cause unexpected splitting. Variable-temperature NMR (e.g., 25°C to -40°C) can slow rotation and simplify spectra .
  • Solvent interactions : Deuterated DMSO or CDCl₃ may induce shifts; compare data across solvents to confirm assignments .
  • Impurity profiling : Use 2D NMR (COSY, HSQC) to distinguish between the target compound and byproducts (e.g., oxidation of the furan ring) .

Q. What strategies optimize yield in reductive amination for this scaffold?

Yield improvements focus on:

  • Catalyst selection : Palladium on carbon (Pd/C) or Raney nickel for hydrogenation, with additives like acetic acid to stabilize intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., THF) enhance solubility of the trifluoromethyl-substituted aldehyde .
  • pH control : Maintain a slightly acidic pH (4–6) during HCl salt formation to avoid premature neutralization of the amine .

Q. How does the trifluoromethyl group influence the compound’s reactivity in downstream applications?

The -CF₃ group:

  • Electron-withdrawing effects : Reduces nucleophilicity of the amine, requiring stronger bases (e.g., K₂CO₃) for alkylation or acylation reactions .
  • Steric hindrance : May slow reactions at the 3-position of the furan ring; computational modeling (DFT) can predict reactive sites .
  • Metabolic stability : In biological studies, the -CF₃ group enhances resistance to oxidative degradation compared to -CH₃ analogues .

Data Contradiction and Troubleshooting

Q. How to address discrepancies between theoretical and observed melting points?

  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. ethyl acetate) to isolate stable crystalline forms .
  • Impurity interference : Use differential scanning calorimetry (DSC) to detect eutectic mixtures or degraded byproducts .
  • Hydroscopic artifacts : Dry samples under vacuum (40–60°C) before measurement to remove adsorbed water .

Q. Why might HPLC retention times vary between batches?

  • Column aging : Replace C18 columns after 200–300 runs to maintain resolution .
  • Mobile phase pH : Adjust pH (e.g., 2.5–3.5 with TFA) to minimize ion-pairing effects with the hydrochloride salt .
  • Degradation products : Include a gradient elution method to separate the parent compound from oxidized furan derivatives .

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